

In-Depth Technical Guide: 3-Bromo-4-chlorotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-chlorotoluene

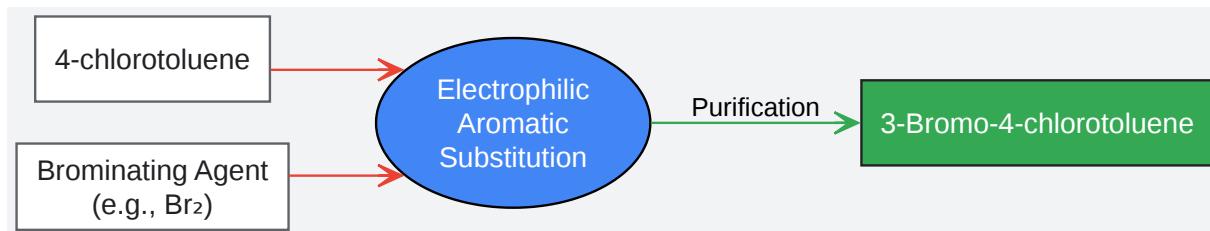
Cat. No.: B123713

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-4-chlorotoluene** (CAS: 57310-39-1), a halogenated aromatic compound. It serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical, agrochemical, and specialty chemical sectors.^{[1][2]} This document outlines its key physicochemical properties, a detailed experimental protocol for its synthesis, its primary applications, and essential safety information.

Physicochemical and Quantitative Data


3-Bromo-4-chlorotoluene, also known as 2-Bromo-1-chloro-4-methylbenzene, is a colorless to pale yellow liquid under standard conditions.^{[2][3][4]} Its molecular structure, featuring both bromine and chlorine atoms on a toluene backbone, imparts specific reactivity that makes it a valuable building block in organic synthesis.^{[1][2]}

A summary of its key quantitative properties is presented below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ BrCl	[1][2][3][5]
Molecular Weight	205.48 g/mol	[1][2][3][5]
CAS Number	57310-39-1	[1][2][3][5]
Density	1.5 - 1.55 g/cm ³	[1][3][4]
Boiling Point	220 - 230 °C at 760 mmHg	[1][3]
Melting Point	-23 to -20 °C	[3]
Flash Point	104.5 °C	[1][3][4]
Refractive Index	1.566	[1][3][4]
Vapor Pressure	0.107 mmHg at 25°C	[3]
XLogP3-AA	3.6	[5][6]

Synthesis Pathway and Experimental Protocols

The primary route for synthesizing **3-Bromo-4-chlorotoluene** is through the electrophilic bromination of 4-chlorotoluene.[3]

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Bromo-4-chlorotoluene** via bromination.

Experimental Protocol: Synthesis of 3-Bromo-4-chlorotoluene

This protocol describes a general method for the laboratory-scale synthesis of **3-Bromo-4-chlorotoluene** based on the bromination of 4-chlorotoluene.[3]

Materials:

- 4-chlorotoluene
- Liquid Bromine (Br_2) or another suitable brominating agent (e.g., N-Bromosuccinimide)
- Anhydrous Iron(III) bromide (FeBr_3) or Iron filings (as catalyst)
- An appropriate inert solvent (e.g., dichloromethane or carbon tetrachloride)
- Sodium bisulfite solution (for quenching)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Distillation apparatus

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr fumes), dissolve 4-chlorotoluene in the chosen inert solvent.
- Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide or iron filings to the stirred solution.
- Bromination: Cool the mixture in an ice bath. Slowly add liquid bromine from the dropping funnel to the reaction mixture. Maintain the temperature to control the reaction rate and prevent over-bromination. The reaction is exothermic.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

- **Work-up and Quenching:** Once the reaction is complete, slowly pour the mixture into a beaker containing a cold aqueous solution of sodium bisulfite to quench any unreacted bromine.
- **Neutralization:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize acidic byproducts (like HBr), and then with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- **Purification:** The crude product is then purified by vacuum distillation to yield pure **3-Bromo-4-chlorotoluene**.

Applications in Research and Development

3-Bromo-4-chlorotoluene is a versatile reagent primarily used as an intermediate in multi-step organic syntheses.^[1] Its halogenated structure allows for diverse functionalization through reactions such as cross-coupling, making it a valuable component in the development of complex molecules.^[2]

- **Pharmaceuticals:** It serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs), including compounds with potential antibacterial and antifungal properties.^{[2][4]} For instance, it can be used to synthesize N-heterocycle-fused phenanthridines via palladium-catalyzed reactions.^[4]
- **Agrochemicals:** The compound is utilized in the production of pesticides and herbicides, contributing to the development of effective crop protection agents.^{[2][3]}
- **Material Science:** It is employed in the synthesis of specialty polymers and additives, where its incorporation can enhance properties like thermal stability and chemical resistance.^[2]

Safety and Handling

3-Bromo-4-chlorotoluene is a chemical that requires careful handling in a controlled laboratory or industrial environment.

- **Hazards:** The compound may be harmful if ingested and can cause skin irritation.[3] It is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3]
- **Handling:** Use in a well-ventilated area is crucial to avoid inhalation of vapors, which may be released at higher temperatures.[1][3] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[3]
- **Storage:** Store in a cool, tightly sealed container.[1][2] Some suppliers recommend storage at 0-8 °C.[2] Keep away from strong oxidizing agents.[1]
- **Disposal:** Avoid release to the environment.[3] Dispose of waste material in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. 3-Bromo-4-chlorotoluene CAS 57310-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Benzene, 2-bromo-1-chloro-4-methyl- | C7H6BrCl | CID 284147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Bromo-4-chlorotoluene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123713#3-bromo-4-chlorotoluene-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com